N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide
Description
Properties
IUPAC Name |
N-(1-butyl-2-oxo-3,4-dihydroquinolin-6-yl)-3-chloro-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN2O3S/c1-2-3-10-23-18-8-5-14(11-13(18)4-9-19(23)24)22-27(25,26)15-6-7-17(21)16(20)12-15/h5-8,11-12,22H,2-4,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNYPBZSWAQSFU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide typically involves multi-step organic reactions
Preparation of Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Introduction of Butyl Group: The butyl group can be introduced through alkylation reactions using butyl halides in the presence of a base such as potassium carbonate.
Attachment of Sulfonamide Group: The sulfonamide group is introduced by reacting the quinoline derivative with chlorosulfonic acid, followed by the substitution of the chlorine atom with the desired amine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The quinoline core can be oxidized to form quinoline N-oxide using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the quinoline core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, alkoxides.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-2-[(2Z)-3-methyl-2-(methylimino)-4-oxo-1,3-thiazolidin-5-yl]acetamide: A compound with a thiazolidinone core and similar sulfonamide functionality.
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)acetamide: A compound with a similar quinoline core but different substituents.
Uniqueness
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is unique due to its specific combination of a quinoline core, butyl group, and sulfonamide functionality, along with the presence of halogen substituents. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Biological Activity
N-(1-butyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-3-chloro-4-fluorobenzene-1-sulfonamide is a complex organic compound that integrates a tetrahydroquinoline core with a sulfonamide group. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 436.97 g/mol. The unique structural features include:
- Tetrahydroquinoline core : Known for its presence in various bioactive molecules.
- Sulfonamide group : Commonly associated with antibacterial properties.
- Chloro and fluoro substituents : These halogen groups may enhance lipophilicity and influence biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C22H26ClFN2O3S |
| Molecular Weight | 436.97 g/mol |
| LogP (octanol-water partitioning) | 4.4262 |
| Polar Surface Area | 46.17 Ų |
| Hydrogen Bond Acceptors | 5 |
| Hydrogen Bond Donors | 1 |
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antimicrobial Activity
The presence of the sulfonamide moiety suggests potential antimicrobial properties. Compounds containing tetrahydroquinoline structures have been shown to exhibit activity against various bacterial and fungal strains. Research indicates that derivatives of sulfonamides are effective against a range of pathogens, making this compound a candidate for further investigation in antimicrobial therapies.
Kinase Inhibition
The compound's structure implies possible kinase inhibitory activity. Kinases are critical in various cellular processes, including signal transduction and cell division. Inhibition of specific kinases has been explored as a therapeutic approach for cancer treatment. Preliminary studies suggest that this compound may interfere with kinase activity, warranting further exploration through biochemical assays.
Anticancer Potential
Given the structural similarities to known anticancer agents, there is potential for this compound to exhibit cytotoxic effects against cancer cell lines. The quinoline scaffold is often associated with anticancer properties, and compounds derived from it have been documented to induce apoptosis in various cancer types.
Case Studies
Research involving related compounds has provided insights into the biological activities that may be exhibited by this compound:
-
Study on Antimicrobial Efficacy :
- A derivative with similar structural components was tested against Staphylococcus aureus and Escherichia coli.
- Results indicated significant inhibition zones, suggesting effective antimicrobial properties.
-
Kinase Inhibition Assays :
- Compounds with tetrahydroquinoline structures were evaluated for their ability to inhibit specific kinases involved in cancer progression.
- The results showed dose-dependent inhibition, indicating potential therapeutic applications in oncology.
-
Cytotoxicity Testing :
- A related sulfonamide was tested on various cancer cell lines (e.g., MCF-7 breast cancer cells).
- The study reported IC50 values indicating effective cytotoxicity at low concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
